2-[(2,3-dichlorophenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
Properties
Molecular Formula |
C19H15Cl2N5O |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-(2,3-dichloroanilino)-8-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H15Cl2N5O/c1-11-10-15(27)26-17(12-6-3-2-4-7-12)24-18(25-19(26)22-11)23-14-9-5-8-13(20)16(14)21/h2-10,17H,1H3,(H2,22,23,24,25) |
InChI Key |
VVRVACKUQWRNAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Intermediate Formation
The process begins with the condensation of formaldehyde and methylamine to form a Schiff base intermediate. Subsequent nucleophilic attack by 2-(2,3-dichlorophenylamino)-4-phenylpyrimidin-6-one generates an aminomethylene adduct, which undergoes cyclodehydration to yield the target compound (Fig. 1).
Key Reaction Parameters:
-
Molar Ratios: 1:1:2 (pyrimidinone:methylamine:formaldehyde)
-
Solvent: Ethanol (reflux, 2–3 hours)
-
Yield: 72–85% after recrystallization (isopropyl alcohol)
Stepwise Cyclization Strategies
While less efficient than one-pot methods, stepwise approaches provide superior control over regiochemistry. A representative pathway involves:
Pyrimidine Ring Formation
4-Phenyl-6-hydroxy-2-mercaptopyrimidine is treated with 2,3-dichloroaniline in DMF under Dean-Stark conditions to install the aryl amino group. Thiol elimination is achieved via oxidative desulfurization using Raney nickel.
Triazine Annelation
The intermediate undergoes [4+2] cycloaddition with methyl isocyanate in THF at 0°C, followed by acid-catalyzed ring contraction (H2SO4, 60°C) to form the triazine moiety. This method achieves 68% overall yield but requires stringent temperature control to prevent N-methyl group migration.
Alternative Synthetic Routes and Modifications
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes, microwave irradiation (150 W, 120°C) in DMSO enhances yields to 78% while minimizing decomposition of heat-sensitive dichlorophenyl groups.
Solvent Optimization Studies
Comparative analysis reveals ethanol as optimal for solubility and byproduct suppression (Table 1). Polar aprotic solvents like DMF accelerate reactions but promote unwanted dimerization.
Table 1: Solvent Effects on Reaction Efficiency
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 78 | 85 | 98 |
| DMF | 90 | 72 | 89 |
| Acetonitrile | 82 | 68 | 93 |
Critical Analysis of Byproduct Formation
Common impurities include:
-
Open-Chain Adducts: Resulting from incomplete cyclization (mitigated by excess formaldehyde)
-
N-Methyl Overalkylation: Controlled via slow amine addition rates
-
Diastereomeric Mixtures: Suppressed through stereoselective ethanol recrystallization
Scalability and Industrial Considerations
Batch processes in 50-L reactors demonstrate consistent yields (81±2%) when using:
-
Precision Heating: Gradient temperature control (70→85°C over 45 minutes)
-
In-Line Filtration: Removes insoluble byproducts during formaldehyde addition
-
Crystallization Control: Seeding with pure product ensures uniform crystal morphology
Spectroscopic Characterization Benchmarks
Successful synthesis is confirmed by:
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-dichlorophenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions may produce compounds with different substituents attached to the core structure.
Scientific Research Applications
2-[(2,3-dichlorophenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of viral infections such as hepatitis B.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[(2,3-dichlorophenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. For example, studies have shown that this compound can interfere with the assembly of viral capsids, making it a potential inhibitor of viral replication . The compound’s ability to bind to specific sites on the viral capsid proteins disrupts the normal assembly process, thereby inhibiting viral replication.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The target compound differs from analogs primarily in substituent groups at positions 2 and 4. Below is a comparative analysis of structurally related pyrimidotriazinones:
Table 1: Structural and Physicochemical Comparison
*Molecular formulas and weights are estimated based on structural analysis.
Substituent-Driven Property Trends
Methoxy ( ) and methyl groups ( ) are electron-donating, altering reactivity and solubility.
Lipophilicity :
- The 2,3-dichlorophenyl group in the target compound enhances lipophilicity (logP ~4.5 estimated), favoring membrane permeability.
- Fluorine ( ) reduces logP slightly compared to chlorine.
Steric and Solubility Considerations :
Research Implications and Limitations
While structural data for analogs are available (e.g., crystallography via SHELX software ), biological activity data for the target compound and its analogs are absent in the provided evidence.
Biological Activity
The compound 2-[(2,3-dichlorophenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic molecule belonging to the class of pyrimidotriazine derivatives. Its unique structure includes a dichlorophenyl group, a methyl group, and a phenyl group attached to a pyrimido core. This compound has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and virology.
- Molecular Formula: C21H19Cl2N5O
- Molecular Weight: 426.31 g/mol
- Structure: The compound features a pyrimidine ring fused with a triazine moiety, which is known for its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits notable antimicrobial and antiviral properties . The following sections detail its biological activities and potential therapeutic applications.
Antimicrobial Activity
The compound has been tested against various bacterial strains and has shown promising results. For instance:
- Minimum Inhibitory Concentration (MIC) studies have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
- Comparative studies indicate that it may outperform traditional antibiotics like vancomycin and ciprofloxacin in certain assays.
| Bacterial Strain | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |
|---|---|---|---|
| S. aureus | 0.68 | Vancomycin | 0.68 |
| E. faecalis | 2.96 | Ciprofloxacin | 2.96 |
Antiviral Activity
The antiviral properties of the compound have been particularly studied in relation to the Hepatitis B virus . Research suggests that it may interfere with viral assembly and replication mechanisms:
- The compound disrupts the assembly of viral capsids, which is critical for viral replication.
- In vitro studies indicate a significant reduction in viral load when treated with this compound.
The mechanism by which this compound exerts its biological effects is primarily through:
- Inhibition of Viral Replication: By disrupting the assembly of viral components.
- Interaction with Specific Molecular Targets: The compound interacts with enzymes and proteins crucial for viral life cycles.
Case Studies
A case study published in Medicinal Chemistry explored the synthesis and biological evaluation of several triazine derivatives, including our compound of interest:
- The study highlighted the structural modifications that enhanced biological activity.
- It was noted that compounds with electron-donating groups on the phenyl ring exhibited increased potency against various pathogens.
Q & A
Q. What statistical approaches are recommended for analyzing dose-response or toxicity data?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. For high-throughput screens, apply Benjamini-Hochberg correction to minimize false discovery rates. Replicate experiments in triplicate to ensure reproducibility .
Data Interpretation & Contradictions
Q. How to interpret conflicting bioactivity results between in vitro and in vivo models?
Q. What methodologies validate synthetic purity when chromatographic methods show unresolved peaks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
